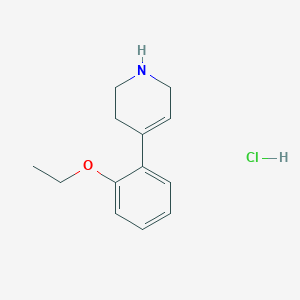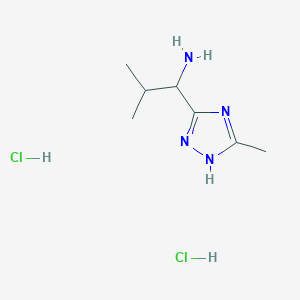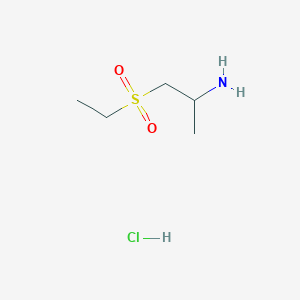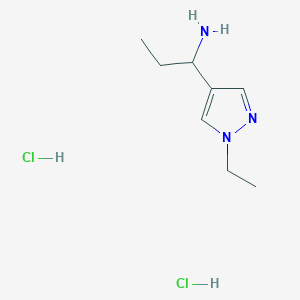
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride
説明
“Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride” is a chemical compound with the CAS Number: 1315365-14-0 . It has a molecular weight of 245.15 and its IUPAC name is methyl 2-amino-3-(1-pyrrolidinyl)propanoate dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O2.2ClH/c1-12-8(11)7(9)6-10-4-2-3-5-10;;/h7H,2-6,9H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature . Unfortunately, the boiling point is not available .科学的研究の応用
Pharmaceutical Synthesis
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride is a valuable intermediate in pharmaceutical synthesis. Its structure is conducive to the formation of pyrrolidinone derivatives, which are prominent in the development of bioactive molecules . These derivatives are integral in creating a variety of drugs due to their efficacy in interacting with biological systems, particularly as enzyme inhibitors and receptor modulators.
Antimicrobial Research
Derivatives of Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride have shown potential in antimicrobial activity. Studies suggest that these compounds can be effective against a range of microorganisms, including bacteria and fungi .
Cancer Research
In cancer research, the compound’s derivatives are being explored for their anticancer properties. The pyrrolidine ring is a common motif in many anticancer agents, and modifying this core structure can lead to the development of new therapeutic agents with improved efficacy and reduced toxicity .
Safety and Hazards
特性
IUPAC Name |
methyl 2-amino-3-pyrrolidin-1-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)7(9)6-10-4-2-3-5-10;;/h7H,2-6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWABFCKSBLDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1CCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)







amine](/img/structure/B1423041.png)
![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)

![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)

